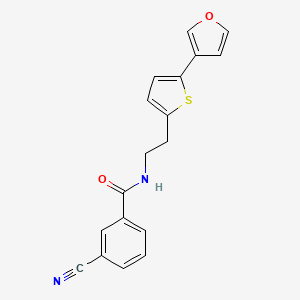![molecular formula C21H20N4 B2694812 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-16-1](/img/structure/B2694812.png)
2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 4-(3-pentylamino)-DMMPP or 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)pyrimidine, belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
科学的研究の応用
Pharmacological Potential and Synthetic Approaches
2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its analogues have garnered interest in various pharmacological and chemical synthesis research areas due to their unique structural features and potential biological activities. Here, I present findings from scientific research that explore different applications and synthetic methodologies related to this compound and its derivatives.
Phosphodiesterase Inhibition and Antihypertensive Activity : Some derivatives, specifically in the pyrazolo[3,4-d]pyrimidone series, have been identified as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase, showing promise in enzymatic and cellular activity assays as well as demonstrating oral antihypertensive activity in vivo. Notably, modifications at the 5-position and the introduction of a n-propoxy group at the 2-position of the phenyl ring were crucial for activity, highlighting the importance of structural specificity for biological efficacy (Dumaitre & Dodic, 1996).
Synthetic Approaches and Chemical Reactivity : Research on pyrazolo[1,5-a]pyrimidines has led to various synthetic methodologies aimed at exploring their chemical reactivity and potential as ligands for biological receptors. For instance, the reactivity of certain derivatives under specific conditions has facilitated the synthesis of novel compounds with potential activity as benzodiazepine receptor ligands. Such studies underscore the versatility and reactivity of these compounds, paving the way for the synthesis of pharmacologically relevant derivatives (Bruni et al., 1994).
Ultrasound-Assisted Synthesis : Innovations in synthetic chemistry have included the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing an efficient approach to obtaining these compounds. This method emphasizes the role of ultrasound in enhancing reaction rates and selectivity, contributing to greener and more efficient synthetic protocols (Kaping et al., 2020).
Antitumor and Antimicrobial Activities : The exploration of enaminones as building blocks for synthesizing substituted pyrazoles, including pyrazolo[1,5-a]pyrimidine derivatives, has demonstrated their potential in exhibiting antitumor and antimicrobial activities. Such findings reveal the therapeutic potential of these compounds, underscoring the importance of structural diversification in drug discovery (Riyadh, 2011).
Nonsteroidal Antiinflammatory Applications : Research into pyrazolo[1,5-a]pyrimidines has also revealed compounds with significant antiinflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal antiinflammatory drugs (NSAIDs). This highlights the potential of these compounds in developing safer antiinflammatory medications (Auzzi et al., 1983).
特性
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-9-11-17(12-10-14)20-16(3)24-25-19(13-15(2)22-21(20)25)23-18-7-5-4-6-8-18/h4-13,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNUWXJECAIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

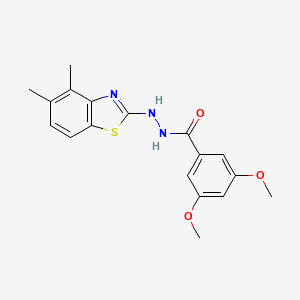
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)
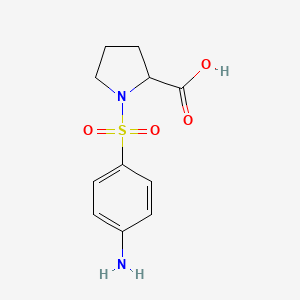
![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)



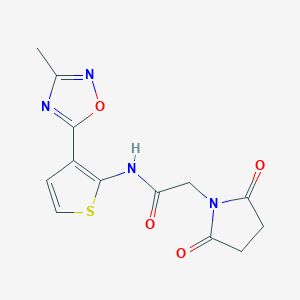
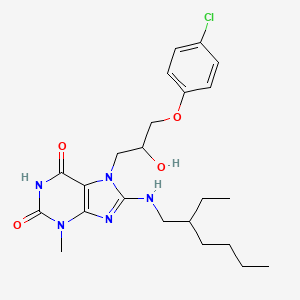

![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)
![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2694749.png)
